Quinapyramine sulfate

Descripción general

Descripción

Quinapyramine sulfate is an aminoquinaldine derivative known for its potent antitrypanosomal activity. It is primarily used in veterinary medicine to treat trypanosomiasis in various animals, including camels, cattle, cats, dogs, goats, horses, sheep, and swine . This compound is highly effective against Trypanosoma evansi, Trypanosoma vivax, Trypanosoma congolense, and Trypanosoma brucei pathogens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinapyramine sulfate can be synthesized through the reaction of quinapyramine with sulfuric acid. The process involves the formation of a hydrophilic ionic complex using anionic sodium cholate . The complex is characterized by Fourier-transform infrared spectroscopy, differential scanning calorimetry, and X-ray diffraction .

Industrial Production Methods: In industrial settings, this compound is often prepared as a powder for reconstitution. The compound is transformed into a hydrophobic ionic complex using docusate sodium at a molar ratio of 1:2. This complex is then incorporated into lipid nanoparticles for enhanced delivery and efficacy .

Análisis De Reacciones Químicas

Types of Reactions: Quinapyramine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its corresponding amine derivative.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia and primary amines are commonly employed.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Substituted quinapyramine derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Efficacy Against Trypanosomiasis

Quinapyramine sulfate has shown significant efficacy in treating trypanosomiasis in various animal models, particularly in horses and donkeys. Research indicates that QS can achieve a 100% therapeutic efficacy at a dosage of against T. evansi infections. In a study involving horses, significant restoration of hematological parameters was observed post-treatment, indicating effective recovery from the infection .

Case Study: Efficacy in Horses

- Study Design : A therapeutic trial was conducted with infected horses treated with QS.

- Results :

- Complete eradication of T. evansi was noted by day 21.

- Hematological parameters (RBC count, hemoglobin levels) returned to normal levels within three weeks post-treatment.

- Comparison : QS outperformed other trypanocidal drugs such as isometamedium chloride and diminazene aceturate, which had lower efficacy rates (95.83% and 75%, respectively) .

Formulation Innovations

Recent advancements have focused on improving the delivery and efficacy of this compound through innovative formulations. Notably, encapsulation techniques using nanoparticles have been explored to enhance the drug's therapeutic profile.

Nanoparticle Formulations

- Chitosan-Mannitol Nanoparticles : These have been developed to provide sustained release of QS, improving both its efficacy and reducing side effects. Studies demonstrate that these nanoparticles are effective in reducing dosages while maintaining high efficacy against T. evansi infections .

- Sodium Alginate Nanoparticles : Another formulation that has shown enhanced trypanocidal activity compared to conventional QS administration. This approach aims to minimize toxicity and improve patient compliance through reduced dosing frequency .

Safety and Tolerance

Despite its effectiveness, this compound has been associated with adverse reactions in certain cases. The encapsulation within nanoparticles has been proposed as a strategy to mitigate these side effects while maintaining therapeutic effectiveness.

Safety Profile

- Studies indicate that formulations like chitosan nanoparticles are not only biocompatible but also exhibit lower toxicity compared to traditional QS administration methods .

- Continuous monitoring of hematological parameters post-treatment is crucial to assess safety and efficacy comprehensively.

Comparative Studies on Efficacy

A comparative analysis of this compound with other trypanocidal agents provides insight into its relative effectiveness:

| Drug | Efficacy Rate (%) | Dosage (mg/kg) | Remarks |

|---|---|---|---|

| This compound | 100 | 1 | Most effective against T. evansi |

| Isometamedium Chloride | 95.83 | 1 | Effective but less than QS |

| Diminazene Aceturate | 75 | 3 | Least effective among the three |

Mecanismo De Acción

Quinapyramine sulfate exerts its effects by interfering with DNA synthesis and suppressing cytoplasmic ribosomal activity in the mitochondria of trypanosomes . This inhibition of protein synthesis ultimately leads to the death of the parasite. The compound’s resistance is associated with variations in the potential of the parasite’s mitochondrial membrane .

Comparación Con Compuestos Similares

- Isometamidium chloride

- Diminazene aceturate

- Pentamidine

Comparison: Quinapyramine sulfate is unique in its ability to interfere with DNA synthesis and suppress cytoplasmic ribosomal activity, making it highly effective against trypanosomes . In comparison, isometamidium chloride and diminazene aceturate also exhibit antitrypanosomal activity but differ in their mechanisms of action and efficacy . Pentamidine, another similar compound, creates cross-links between adenines in Trypanosoma DNA and suppresses type II topoisomerase in the mitochondria .

Actividad Biológica

Quinapyramine sulfate (QS), an aminoquinaldine derivative, is primarily recognized for its trypanocidal properties against Trypanosoma evansi, the causative agent of surra in animals. Despite its therapeutic effects, QS is associated with significant toxicity and adverse reactions, particularly in sensitive species such as horses. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and recent advancements in drug delivery systems.

This compound exerts its effects by interfering with DNA synthesis and inhibiting mitochondrial ribosomal activity in trypanosomes. This mechanism is critical for the drug's effectiveness against the parasite, although it can lead to cytotoxicity in host cells as well .

In Vivo Studies

Recent studies have demonstrated the long-term antitrypanosomal effects of QS. In a mouse model infected with T. evansi, treatment with QS-loaded nanosuspension resulted in an absence of parasitemia for over 75 days post-treatment. The pharmacokinetic profile showed significant improvements in drug delivery parameters compared to free QS, including a 7.08-fold reduction in plasma clearance .

| Parameter | Free QS | QS-Na.C Complex |

|---|---|---|

| Half-life () | Baseline | 13.54-fold increase |

| Area Under Curve (AUC) | Baseline | 7.09-fold increase |

| Volume of Distribution () | Baseline | 1.78-fold increase |

| Mean Residence Time (MRT) | Baseline | 17.35-fold increase |

Clinical Case Studies

A study involving 14 infected horses treated with this compound showed clinical recovery; however, some animals later developed neurological symptoms indicative of a relapse of the disease. This highlights the need for careful monitoring and potential alternative treatments for persistent infections .

Toxicity and Safety Profile

Despite its efficacy, this compound is known for its toxicity, which can manifest as local reactions and systemic disorders. Horses are particularly susceptible to severe adverse effects, including neurotoxicity at high doses .

Cytotoxicity Studies

Recent research has focused on reducing the cytotoxic effects of QS through innovative drug formulations such as chitosan-mannitol nanoparticles (ChQS-NPs). These nanoparticles demonstrated improved safety profiles and enhanced efficacy at lower doses compared to conventional QS formulations:

- Cytotoxic Concentration (CC50) :

Advances in Drug Delivery Systems

The encapsulation of QS in various nanoparticle systems has been explored to enhance its therapeutic index while minimizing toxicity:

- Chitosan-Mannitol Nanoparticles :

- Oil-Based Nanosuspensions :

Propiedades

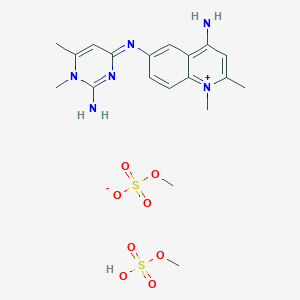

IUPAC Name |

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;methyl hydrogen sulfate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6.2CH4O4S/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16;2*1-5-6(2,3)4/h5-9,18H,1-4H3,(H2,19,20,21);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIPHSLUGLMTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N.COS(=O)(=O)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20493-41-8 (Parent) | |

| Record name | Quinapyramine methylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003270788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00420522 | |

| Record name | Antrycide methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3270-78-8, 16966-93-1 | |

| Record name | Quinolinium, 4-amino-6-[(1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino]-1,2-dimethyl-, methyl sulfate, methyl sulfate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3270-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinapyramine methylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003270788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antrycide methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAPYRAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83ZS9Z22U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.